

Application Notes: Photometric Determination of Cobalt with Glyoxime

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Glyoxime
Cat. No.:	B048743

[Get Quote](#)

Introduction

The photometric determination of cobalt using **glyoxime** derivatives, most notably **dimethylglyoxime** (DMG), is a well-established analytical method. This technique relies on the formation of a stable, colored coordination complex between cobalt ions and the **glyoxime** reagent in a solution. The intensity of the color, which is directly proportional to the concentration of cobalt, is measured using a spectrophotometer. This method is valued for its sensitivity and selectivity, although careful control of experimental conditions is necessary to ensure accurate and reproducible results.

Principle

Cobalt(II) ions react with **dimethylglyoxime** in the presence of a mild oxidizing agent and a base (such as pyridine or benzidine) to form a highly colored and stable cobalt(III)-**dimethylglyoxime** complex. The general reaction involves the chelation of the cobalt ion by two molecules of **dimethylglyoxime**. The addition of a base like pyridine or benzidine not only facilitates the oxidation of Co(II) to Co(III) but also coordinates to the cobalt complex, enhancing the color intensity and stability of the resulting solution.^[1] The absorbance of this colored complex is then measured at its wavelength of maximum absorbance (λ_{max}), and the concentration of cobalt is determined by reference to a calibration curve prepared from standard solutions.

Factors Affecting the Reaction

Several factors can influence the formation and stability of the cobalt-**glyoxime** complex and therefore must be carefully controlled for accurate quantitative analysis:

- pH: The pH of the solution is critical. The optimal pH range for the formation of the cobalt-dimethyl**glyoxime**-benzidine complex is between 4.8 and 7.0.^[1] Outside this range, the complex may not form completely, or it may be unstable, leading to inaccurate results. A buffer solution is typically used to maintain the pH within the desired range.
- Reagent Concentration: A sufficient excess of the **glyoxime** reagent is necessary to ensure the complete complexation of all cobalt ions in the sample.
- Oxidizing Agent: A mild oxidizing agent is required to oxidize Co(II) to Co(III), which forms the more stable and intensely colored complex with dimethyl**glyoxime**. Atmospheric oxygen can serve this purpose, but other agents may be used to expedite the reaction.
- Interferences: Several metal ions can interfere with the determination of cobalt by this method. Nickel, for instance, forms a precipitate with dimethyl**glyoxime**. Iron can also interfere by forming a colored complex.^[1] The presence of strong complexing agents like cyanide can prevent the formation of the cobalt-**glyoxime** complex.^[1]

Applications

This method is suitable for the determination of trace amounts of cobalt in a variety of samples, including:

- Industrial effluents
- Metallurgical samples
- Pharmaceutical formulations
- Biological and environmental samples

Due to potential interferences, sample pretreatment and masking agents may be necessary for complex matrices.

Quantitative Data Summary

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λ_{max})	450 nm	[1]
Optimal pH Range	4.8 - 7.0	[1]
Molar Absorptivity (ϵ)	$5.29 \times 10^4 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$ (for a similar multi-ligand complex)	[2]
Beer's Law Range	0 - 20 $\mu\text{g}/\text{mL}$ (for a similar multi-ligand complex)	[2]

Experimental Protocol

This protocol describes the photometric determination of cobalt using **dimethylglyoxime** and benzidine as the color-enhancing agent.

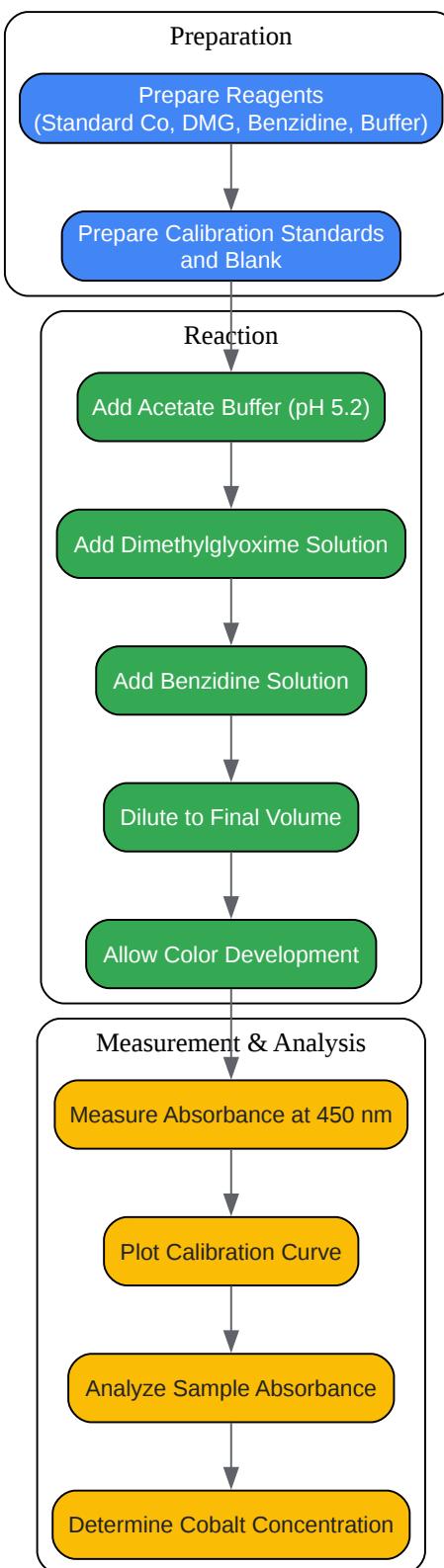
1. Reagents and Solutions

- Standard Cobalt Solution (100 $\mu\text{g}/\text{mL}$): Dissolve 0.4770 g of cobalt(II) sulfate heptahydrate ($\text{CoSO}_4\cdot 7\text{H}_2\text{O}$) in deionized water, add 1 mL of concentrated sulfuric acid, and dilute to 1 liter in a volumetric flask.
- **Dimethylglyoxime** Solution (1% w/v): Dissolve 1.0 g of **dimethylglyoxime** in 100 mL of 95% ethanol.
- Benzidine Solution (0.5% w/v): Freshly prepare by dissolving 0.5 g of benzidine in 100 mL of deionized water. Gentle heating may be required. Caution: Benzidine is a suspected carcinogen and should be handled with appropriate safety precautions.
- Acetate Buffer (pH 5.2): Mix 10 mL of 0.6 N acetic acid with 5 mL of saturated sodium acetate solution.[\[1\]](#)
- Sample Solution: Prepare the sample by dissolving a known weight of the material in acid and diluting to a known volume. The final cobalt concentration should be within the Beer's Law range.

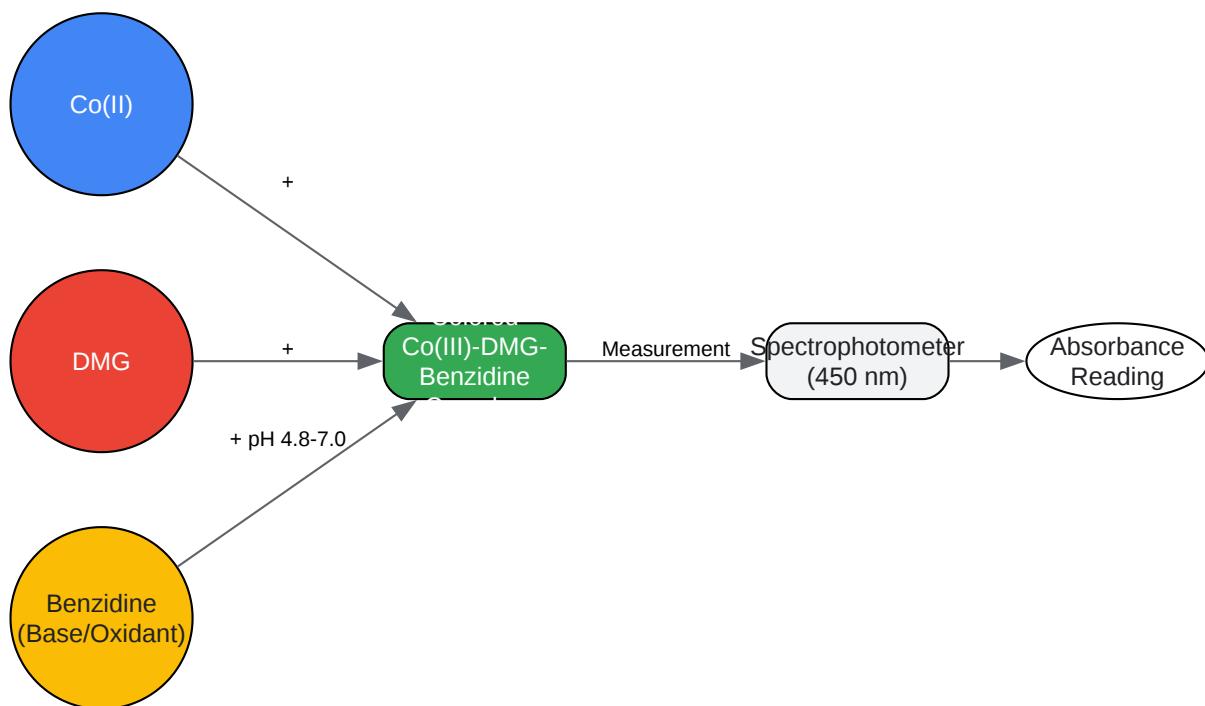
2. Instrumentation

- Spectrophotometer (visible range)
- Cuvettes (1 cm path length)
- pH meter
- Volumetric flasks and pipettes

3. Preparation of Calibration Curve


- Pipette aliquots of the standard cobalt solution (e.g., 0.5, 1.0, 2.0, 3.0, and 4.0 mL of the 100 $\mu\text{g/mL}$ solution) into a series of 50 mL volumetric flasks. This will correspond to 1, 2, 4, 6, and 8 $\mu\text{g/mL}$ of cobalt in the final volume.
- To each flask, and to a blank flask containing only deionized water, add 10 mL of the acetate buffer solution.
- Add 4.0 mL of the 1% **dimethylglyoxime** solution to each flask.
- Add 5.0 mL of the freshly prepared 0.5% benzidine solution to each flask.[\[1\]](#)
- Dilute each solution to the 50 mL mark with deionized water and mix thoroughly.
- Allow the solutions to stand for 10-15 minutes for full color development.
- Measure the absorbance of each standard solution and the blank at 450 nm using the spectrophotometer. The blank solution should be used to zero the instrument.
- Plot a graph of absorbance versus cobalt concentration (in $\mu\text{g/mL}$). This is the calibration curve.

4. Analysis of the Sample


- Take an aliquot of the prepared sample solution and transfer it to a 50 mL volumetric flask.
- Follow steps 2 through 7 as described for the preparation of the calibration curve.

- From the measured absorbance of the sample, determine the concentration of cobalt in the sample solution by referring to the calibration curve.
- Calculate the amount of cobalt in the original sample, taking into account the initial dilution.

Diagrams

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the photometric determination of cobalt.

[Click to download full resolution via product page](#)

Caption: Logical relationship of components in the cobalt determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scholarworks.uni.edu [scholarworks.uni.edu]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: Photometric Determination of Cobalt with Glyoxime]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b048743#protocol-for-the-photometric-determination-of-cobalt-with-glyoxime>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com